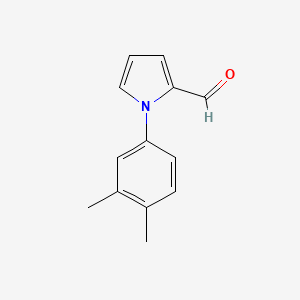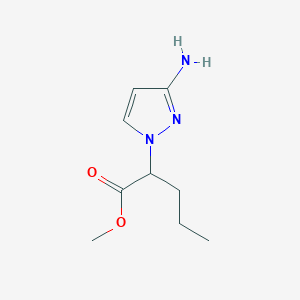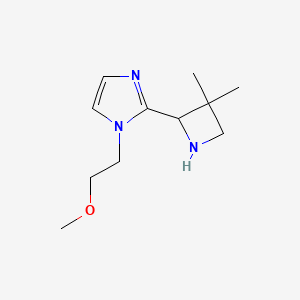![molecular formula C24H24N6O3 B2500810 3-(2H)-Oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2-yl-2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl) CAS No. 1251677-74-3](/img/structure/B2500810.png)
3-(2H)-Oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2-yl-2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that appears to be related to a class of compounds known for their pharmacological activities. While the specific compound is not directly mentioned in the provided papers, it shares structural similarities with the compounds discussed in the papers, such as the presence of a piperazine moiety and a heterocyclic triazolo-pyridazine core. These structural features are often seen in molecules with potential therapeutic effects.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step organic reactions that build up the complex structure from simpler precursors. The piperazine moiety, which is a common feature in these molecules, can be functionalized to introduce various substituents that may affect the biological activity of the compound. The synthesis process would likely involve the careful selection of reagents and conditions to construct the triazolo-pyridazine core and to attach the piperazine and phenyl groups in the correct positions.
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of multiple rings, including piperazine and triazolo-pyridazine, which can interact with biological targets. The methoxyphenyl and phenyl substituents may contribute to the molecule's ability to bind to receptors or enzymes, potentially influencing its pharmacokinetic and pharmacodynamic properties.
Chemical Reactions Analysis
Compounds with a piperazine moiety can undergo various chemical reactions, including bioactivation or metabolism in the body. As seen in paper , the piperazine ring can be metabolized to form reactive intermediates like glyoxal, which can lead to genotoxicity. Therefore, understanding the chemical reactivity of the piperazine ring is crucial for predicting the safety profile of such compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of heteroatoms and aromatic rings suggests that it may have significant lipophilicity, which could affect its solubility and distribution in biological systems. The compound's stability, melting point, and solubility in various solvents would be important parameters to consider in the development of a drug candidate.
Relevant Case Studies
Although no specific case studies are provided for the exact compound, the papers do offer insights into the biological evaluation of similar compounds. For instance, paper describes a compound that inhibits phosphodiesterase 5 (PDE5) and has entered clinical trials due to its promising activity profile. This suggests that compounds with similar structural features may also have therapeutic potential and could be evaluated in similar biological studies.
Wissenschaftliche Forschungsanwendungen
- Die Verbindungen 14, 17 und 19 sind empfindlich, weisen aber eine hervorragende Detonationsleistung auf, was sie für die Verwendung als Initialsprengstoffe attraktiv macht .
- Die Untersuchung ihrer Wirkung auf Alpha1-adrenerge Rezeptoren könnte zu therapeutischen Anwendungen für neurologische Erkrankungen führen .
Energetische Materialien und Sprengstoffe
Neurologische Forschung
Antikrebs- und antimikrobielle Mittel
Wirkmechanismus
Target of Action
Similar compounds, such as [1,2,4]triazolo [4,3-a]pyrazine derivatives, have been found to inhibit c-met kinase , which plays a crucial role in cellular growth, survival, and migration .
Mode of Action
It’s worth noting that similar compounds have shown to inhibit c-met kinase . This inhibition could potentially disrupt the signaling pathways that promote cell proliferation and survival, thereby exerting an anti-tumor effect .
Biochemical Pathways
Given the potential inhibition of c-met kinase, it’s plausible that the compound could affect pathways related to cell growth and survival .
Result of Action
Similar compounds have shown potential anti-tumor activity against various cancer cell lines .
Eigenschaften
IUPAC Name |
2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O3/c1-33-21-10-6-5-9-20(21)27-13-15-28(16-14-27)23(31)17-29-24(32)30-22(26-29)12-11-19(25-30)18-7-3-2-4-8-18/h2-12H,13-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODPADMMGQITSHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CN3C(=O)N4C(=N3)C=CC(=N4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-acetamidophenyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2500729.png)


![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dimethoxybenzamide](/img/structure/B2500737.png)





![4-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine](/img/structure/B2500747.png)


![Tert-butyl 4-(1-prop-2-enoylpiperidine-4-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2500750.png)